N,2,6-Trimethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

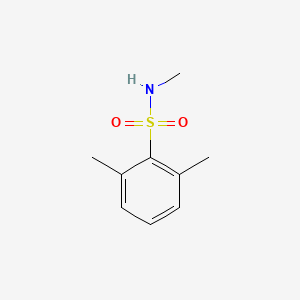

N,2,6-Trimethylbenzene-1-sulfonamide is a chemical compound belonging to the sulfonamide group. It is characterized by a benzene ring substituted with a sulfonamide group and three methyl groups at positions 1, 2, and 6. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2,6-dimethylbenzene-1-sulfonyl chloride as the starting material.

Reaction Steps: The sulfonyl chloride is reacted with an amine source, such as methylamine, under controlled conditions to form the sulfonamide derivative.

Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel, and the reaction is monitored until completion.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Sulfonyl chlorides and sulfonic acids.

Reduction Products: Amines.

Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

N,2,6-Trimethylbenzene-1-sulfonamide has been identified as a potential therapeutic agent due to its ability to act as a sulfonamide derivative. Sulfonamides are known for their antibacterial properties and are utilized in the treatment of various infections.

Antimicrobial Activity

Sulfonamides have been extensively studied for their antimicrobial properties. The presence of the sulfonamide group in this compound enhances its activity against certain bacterial strains. Research indicates that modifications in the sulfonamide structure can lead to increased potency and selectivity against specific pathogens .

Endothelin Receptor Antagonism

Recent studies have demonstrated that compounds similar to this compound can act as antagonists to endothelin receptors (ET_A and ET_B). These receptors are implicated in various cardiovascular diseases. By inhibiting these receptors, such compounds may provide therapeutic benefits in conditions like hypertension and heart failure .

Material Science Applications

This compound is also significant in material science, particularly in the development of advanced materials with specific functional properties.

In supramolecular chemistry, this compound has been used to construct complex molecular architectures. Its ability to form non-covalent interactions allows it to serve as a building block in the synthesis of dendrimers and other complex structures .

Synthetic Applications

The synthesis of this compound is notable for its efficiency and environmental considerations. The compound can be synthesized via several methods that emphasize green chemistry principles.

Synthetic Methods

Common synthetic routes include:

- Catalytic Hydrogenation : This method utilizes catalysts such as palladium or nickel to reduce nitro groups to amines effectively.

- Acylation Reactions : The compound can undergo acylation to enhance its reactivity and functional properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could further enhance its efficacy .

Case Study 2: Polymer Enhancement

Research on the use of this compound as a nucleating agent showed improved crystallization rates in isotactic polypropylene compared to traditional nucleating agents. This application is crucial for enhancing the mechanical properties of polymer products used in various industries .

Mechanism of Action

The mechanism by which N,2,6-Trimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in antibacterial applications, it may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

Binding Affinity: It may bind to specific receptors or enzymes, altering their activity.

Comparison with Similar Compounds

N,2,6-Trimethylbenzene-1-sulfonamide is similar to other sulfonamide compounds, but it has unique structural features due to the presence of the three methyl groups. Similar compounds include:

Sulfamethazine: Used in veterinary medicine as an antibacterial agent.

Sulfanilamide: A well-known antibacterial sulfonamide.

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide: Another sulfonamide derivative with different substituents.

Uniqueness: The presence of the three methyl groups on the benzene ring provides this compound with distinct chemical and physical properties compared to other sulfonamides, making it suitable for specific applications.

Biological Activity

N,2,6-Trimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring with three methyl groups and a sulfonamide functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₉H₁₃NO₂S

- Molecular Weight : 185.27 g/mol

The compound's structure features:

- A sulfonamide group (-SO₂NH₂) that is known for its ability to inhibit bacterial growth.

- Three methyl groups attached to the benzene ring, which can influence its solubility and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes critical for bacterial metabolism by mimicking p-aminobenzoic acid (PABA), a substrate necessary for folate synthesis. This inhibition disrupts the synthesis of folate, leading to impaired bacterial growth and replication.

- Binding Affinity : The compound may bind to specific receptors or enzymes, altering their activity. This binding can lead to various biological effects depending on the target enzyme or pathway involved.

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent. Research indicates that it can effectively inhibit the growth of certain bacteria by interfering with folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs used in treating bacterial infections.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition capabilities of this compound:

- Enzyme Targets : It has been identified as an inhibitor of various enzymes involved in metabolic pathways critical for cell survival.

| Enzyme | Inhibition Type | Effect |

|---|---|---|

| Dihydropteroate synthase | Competitive Inhibition | Disruption of folate synthesis |

| Carbonic anhydrase | Non-competitive Inhibition | Altered bicarbonate ion balance |

These findings suggest that the compound could be developed further for therapeutic applications targeting specific enzymatic pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action of this compound:

- Toxicokinetic Studies : A study involving inhalation exposure to trimethylbenzene isomers demonstrated the compound's absorption and elimination patterns in biological systems. The results indicated significant retention in lung tissues and subsequent urinary excretion of metabolites .

- Medicinal Chemistry Applications : Research has explored the use of this compound as a model compound for understanding sulfonamides' behavior in biological systems. Its potential in drug development was highlighted due to its structural similarities to known antibacterial agents .

- Comparative Studies : Comparative analyses with other trimethylbenzene derivatives revealed variations in biological activity based on structural modifications. These studies emphasize the importance of substituent positions on the benzene ring and their influence on enzyme interaction and inhibition efficacy .

Properties

IUPAC Name |

N,2,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-5-4-6-8(2)9(7)13(11,12)10-3/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBILVCYICYFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.